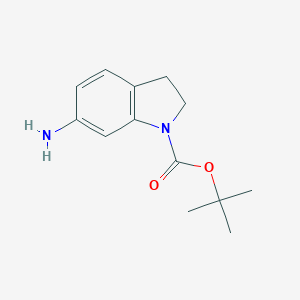

1-Boc-6-Amino-2,3-dihydroindole

Description

The exact mass of the compound 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 6-amino-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVDKZOUGBMLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620359 | |

| Record name | tert-Butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-00-2 | |

| Record name | tert-Butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-6-Amino-2,3-dihydroindole

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical, physical, and pharmacological properties of 1-Boc-6-Amino-2,3-dihydroindole, a key intermediate in modern medicinal chemistry. It includes a summary of its properties, its role in synthetic workflows, and its significance in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, also known as tert-butyl 6-aminoindoline-1-carboxylate, is a bifunctional molecule featuring a Boc-protected indoline (B122111) scaffold with a primary amine. This structure makes it a valuable and versatile building block in organic synthesis.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it suitable for a variety of synthetic applications.[3]

Quantitative properties of the compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 129488-00-2 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1][4] |

| Appearance | Gray to brown solid | [1][4] |

| Boiling Point | 374.9 ± 41.0 °C (Predicted) | [1][4] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted at 20°C) | [1][4] |

| pKa | 4.86 ± 0.20 (Predicted) | [1][4] |

| Storage Conditions | 2-8°C, protect from light | [1][4] |

Role in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a drug intermediate for the synthesis of various active compounds.[5] The indoline core is a privileged scaffold in medicinal chemistry, and this compound's structure allows for easy modification, facilitating the exploration of new therapeutic avenues.[3]

Its key applications include:

-

Synthesis of Bioactive Indole (B1671886) Derivatives: It serves as a crucial building block for creating complex indole-based molecules that have shown promise in fields such as oncology and neurology.[2]

-

Pharmaceutical Development: The compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, partly due to its structural similarity to some neurotransmitters.[2]

-

Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, which helps in understanding biological pathways.[2]

The molecule's two reactive sites—the Boc-protected nitrogen within the ring and the external amino group—allow for orthogonal synthesis strategies, where each site can be derivatized independently to build molecular complexity.

Synthetic Workflow and Experimental Considerations

The primary utility of this compound is as a reactant in multi-step synthetic pathways. A general workflow involves leveraging the free amino group for derivatization, followed by the eventual deprotection of the Boc group to allow for further modification at the indole nitrogen.

While specific protocols vary, a common transformation involving the free amino group is amide coupling. The following is a generalized, illustrative procedure for coupling a carboxylic acid to this compound.

Objective: To form an amide bond at the C6-amino position.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

Coupling agent (e.g., EDC, HOBt)[6]

-

Organic base (e.g., DIPEA, Triethylamine)

-

Anhydrous solvent (e.g., DMF, Dichloromethane)

Procedure:

-

Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the coupling agents, such as EDC (1.2 eq) and HOBt (1.2 eq), to the solution.[6]

-

Add the organic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product into an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography to yield the desired N-acylated product.

This resulting molecule can then be advanced, for example, by removing the Boc protecting group under acidic conditions to enable further functionalization at the indoline nitrogen.[7]

Logical Relationships in Synthesis

The strategic use of protecting groups is fundamental when working with polyfunctional molecules like this compound. The Boc group on the indoline nitrogen "masks" it from reacting, thereby directing reactivity towards the C6-amino group. This orthogonal protection strategy is a cornerstone of modern organic synthesis.

References

- 1. 6-AMINO-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 129488-00-2 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-AMINO-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 129488-00-2 [amp.chemicalbook.com]

- 5. This compound | Artepal [artepal.org]

- 6. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Boc-6-Amino-2,3-dihydroindole: Structure, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate, commonly known as 1-Boc-6-amino-2,3-dihydroindole. This bifunctional molecule, featuring a protected indoline (B122111) core, serves as a valuable building block in medicinal chemistry and drug development. Its structure allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex pharmaceutical agents.

Chemical Structure and Properties

This compound is an indoline derivative where the nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and an amino group is substituted at position 6 of the aromatic ring.

Caption: 2D structure of this compound.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 129488-00-2 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Gray to brown solid | [1] |

| Boiling Point | 374.9 ± 41.0 °C (Predicted) | [1] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | ≥98% (HPLC) | [3] |

| Storage | 2-8°C, protect from light; -20°C, sealed storage | [1][2] |

Safety Information

| Hazard Class | GHS Pictogram | Hazard Statements |

| Irritant | GHS07 (Harmful) | H302, H315, H319, H335 |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected signals in ¹H and ¹³C NMR spectra are detailed below. Chemical shifts (δ) are predicted based on typical values for similar structures.

Table 2.1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.5 | m | 2H | Aromatic protons (H-4, H-5) |

| ~6.5-6.8 | d | 1H | Aromatic proton (H-7) |

| ~4.0-4.2 | t | 2H | Methylene protons (-N-CH₂-) at C2 |

| ~3.4-3.8 | s (broad) | 2H | Amino protons (-NH₂) |

| ~3.0-3.2 | t | 2H | Methylene protons (-CH₂-) at C3 |

| 1.4-1.6 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Table 2.2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | Carbonyl carbon of Boc group (N-COO-) |

| ~140-145 | Aromatic carbon attached to amino group (C6) |

| ~130-138 | Quaternary aromatic carbons (C3a, C7a) |

| ~110-125 | Aromatic CH carbons (C4, C5, C7) |

| ~80 | Quaternary carbon of Boc group (-OC(CH₃)₃) |

| ~45-50 | Methylene carbon (-N-CH₂-) at C2 |

| ~28-30 | Methylene carbon (-CH₂-) at C3 |

| ~28 | Methyl carbons of Boc group (-C(CH₃)₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the carbamate, and C-N bonds.

Table 2.3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) | [4] |

| 2850-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) | [5] |

| ~1680-1710 | C=O Stretch | Carbamate (Boc group) | [5][6] |

| ~1520 | N-H Bend / C-N Stretch | Amide II (Boc group) | [6] |

| 1160-1250 | C-O Stretch | Carbamate (Boc group) | [6] |

Mass Spectrometry (MS)

The mass spectrum under electrospray ionization (ESI) conditions is expected to show the protonated molecular ion.

Table 2.4: Expected Mass Spectrometry Data

| m/z Value | Ion |

| 235.14 | [M+H]⁺ |

| 257.12 | [M+Na]⁺ |

| 179.10 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 135.09 | [M - Boc + H]⁺ (loss of Boc group) |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis Workflow

The synthesis can be approached via a two-step process starting from the commercially available 6-nitroindoline (B33760): 1) reduction of the nitro group to a primary amine, followed by 2) protection of the indoline nitrogen with a Boc group.

Caption: Proposed two-step synthesis of this compound.

Protocol 3.1: Synthesis of 6-Aminoindoline (Reduction)

-

To a solution of 6-nitroindoline (1.0 eq) in ethanol or ethyl acetate, add palladium on carbon (10% Pd/C, 0.05 eq).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 6-aminoindoline, which can often be used in the next step without further purification.

Protocol 3.2: Synthesis of this compound (Protection) [7][8][9]

-

Dissolve 6-aminoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or an acetone-water mixture.

-

Add a base, such as triethylamine (1.5 eq) or aqueous sodium hydroxide.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure this compound.

Characterization Workflow

Caption: General workflow for the structural characterization and analysis.

Protocol 3.3: NMR Spectroscopy [1]

-

Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Process the data, referencing the chemical shifts to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and assign signals based on chemical shifts, multiplicities, and coupling constants.

Protocol 3.4: IR Spectroscopy [4]

-

Record the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3.5: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via a liquid chromatography (LC) system or direct infusion.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode.

-

Analyze the spectrum for the molecular ion peak ([M+H]⁺) and other characteristic fragment ions to confirm the molecular weight and structure.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to tert-butyl 6-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 6-aminoindoline-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its indoline (B122111) core is a prevalent scaffold in numerous biologically active compounds. The presence of a Boc-protected nitrogen at the 1-position and an amino group at the 6-position offers versatile handles for synthetic modifications, making it a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in the fields of oncology and neurology.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and safety information.

Core Chemical Properties

tert-Butyl 6-aminoindoline-1-carboxylate is a solid at room temperature, with its color described as gray to brown. Key identifiers and physical properties are summarized in the tables below for easy reference.

| Identifier | Value |

| IUPAC Name | tert-butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate |

| CAS Number | 129488-00-2[3][4][5] |

| Molecular Formula | C₁₃H₁₈N₂O₂[4][5] |

| Molecular Weight | 234.29 g/mol [6] |

| MDL Number | MFCD08059271[3][4] |

| Physical Property | Value |

| Appearance | Gray to brown solid[6] |

| Boiling Point | 374.9 ± 41.0 °C (Predicted)[6] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted)[6] |

| pKa | 4.86 ± 0.20 (Predicted)[6] |

Synthesis and Reactivity

The synthesis of tert-butyl 6-aminoindoline-1-carboxylate typically involves a two-step process starting from 6-nitroindoline. The first step is the protection of the indoline nitrogen with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group. This is followed by the reduction of the nitro group to an amine.

A general experimental workflow for the synthesis is outlined below:

Experimental Protocol: Synthesis of tert-butyl 6-nitroindoline-1-carboxylate

A detailed protocol for the Boc protection of an indole (B1671886), which is a key step in the synthesis of the title compound, is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve the starting indole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM). Add a base, for example, 4-dimethylaminopyridine (B28879) (DMAP) (1.0 equivalent).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc Anhydride: To the cooled and stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 15 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with the solvent (e.g., dichloromethane). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Boc-protected indole.

Reactivity

The amino group at the 6-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and arylation, allowing for the introduction of diverse functional groups. The Boc-protected nitrogen at the 1-position is stable under many reaction conditions but can be readily deprotected under acidic conditions to liberate the indoline nitrogen for further functionalization.

Applications in Drug Discovery

The 6-aminoindoline scaffold is a key component in the development of various therapeutic agents. Derivatives of this compound have been investigated for their potential as anti-inflammatory and anticancer agents.[1][2] The versatility of the amino group allows for the synthesis of libraries of compounds for screening against various biological targets.

For instance, indole derivatives are known to play a role in the inhibition of protein kinases, which are crucial in cellular signaling pathways that are often dysregulated in cancer. A simplified representation of a generic kinase signaling pathway that can be targeted by such derivatives is shown below.

Safety and Handling

Detailed safety information for tert-butyl 6-aminoindoline-1-carboxylate is not widely available in comprehensive safety data sheets for the specific compound. However, based on data for similar amino-functionalized and Boc-protected heterocyclic compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. rsc.org [rsc.org]

- 2. TERT-BUTYL 6-AMINOINDOLINE-1-CARBOXYLATE | CAS 129488-00-2 [matrix-fine-chemicals.com]

- 3. hmdb.ca [hmdb.ca]

- 4. tert-butyl 6-aminoindoline-1-carboxylate129488-00-2,Purity96%_CHEMPACIFIC [molbase.com]

- 5. scbt.com [scbt.com]

- 6. 6-AMINO-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 129488-00-2 [amp.chemicalbook.com]

An In-depth Technical Guide to 1-Boc-6-Amino-2,3-dihydroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Boc-6-Amino-2,3-dihydroindole, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identifiers, physical and chemical properties, a representative synthetic protocol, and a detailed quality control workflow.

Chemical Identity and Identifiers

This compound, also known as tert-butyl 6-aminoindoline-1-carboxylate, is a crucial building block in the development of various bioactive molecules, particularly in the fields of neurology and oncology.[1] Its structure incorporates a dihydroindole core, an amine functional group, and a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for a variety of synthetic transformations.[1]

A comprehensive list of its identifiers is provided in the table below for easy reference.

| Identifier | Value |

| CAS Number | 129488-00-2 |

| IUPAC Name | tert-butyl 6-amino-2,3-dihydro-1H-indole-1-carboxylate |

| Synonyms | 1-Boc-6-aminoindoline, tert-butyl 6-aminoindoline-1-carboxylate, 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, 1-Boc-2,3-dihydro-1H-indol-6-amine |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.3 g/mol [2] |

| MDL Number | MFCD08059271[2] |

| InChI | 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3 |

| InChI Key | NWVDKZOUGBMLIH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCc2cc(N)ccc21 |

Physicochemical and Safety Data

The following table summarizes the key physicochemical properties and safety information for this compound. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Physical Form | Solid[2] |

| Boiling Point | 374.947 °C at 760 mmHg[2] |

| Flash Point | 180.561 °C[2] |

| Purity | ≥98%[2] |

| Storage Temperature | -20°C, sealed storage, away from moisture[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2] |

Experimental Protocols

Representative Synthesis of this compound

This procedure is illustrative and may require optimization.

Step 1: Nitration of Indoline (B122111) Indoline is first nitrated to introduce a nitro group at the 6-position. This is typically achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid at low temperatures.

Step 2: Boc Protection of the Indoline Nitrogen The resulting 6-nitroindoline (B33760) is then protected with a tert-butyloxycarbonyl (Boc) group. This is commonly done by reacting the 6-nitroindoline with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) in a suitable solvent such as dichloromethane (B109758) or a mixture of acetone (B3395972) and water.

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amine. This can be accomplished through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Disclaimer: This is a generalized synthetic pathway. Researchers should consult relevant literature for detailed reaction conditions and safety precautions for each step.

Quality Control Workflow

As a key pharmaceutical intermediate, ensuring the quality and purity of this compound is paramount. The following diagram illustrates a typical quality control workflow for an incoming raw material of this nature in a pharmaceutical manufacturing setting.

Caption: Quality control workflow for incoming this compound.

This workflow outlines the critical steps from the initial receipt of the material to its final approval for use in production. Each stage involves rigorous checks and analytical testing to ensure the material meets the required specifications for identity, purity, and quality. Key analytical techniques employed in this process include High-Performance Liquid Chromatography (HPLC) for purity assessment and Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

References

Molecular weight and formula of 1-Boc-6-Amino-2,3-dihydroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 1-Boc-6-Amino-2,3-dihydroindole, a key intermediate in pharmaceutical and chemical research. Below, you will find its core physicochemical properties, a representative synthetic workflow, and a detailed experimental protocol.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2][3] |

| Molecular Weight | 234.3 g/mol | [3][4] |

| Alternative Molecular Weight | 234.29 g/mol | [1] |

| CAS Number | 129488-00-2 | [1][3][4] |

| Appearance | Gray to brown solid | [1] |

| Boiling Point | 374.9 °C (Predicted) | [1] |

| Storage Temperature | 2-8°C (protect from light) | [1] |

Synthetic Pathway Overview

The synthesis of substituted 2-amino-indole derivatives often involves a one-pot, two-step solution-phase method. A generalizable workflow for such syntheses is depicted below. This process typically starts with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization to form the indole (B1671886) structure.

Experimental Protocol: Synthesis of 2-Amino-indole-3-carboxamides

The following protocol is a representative example of the synthesis of 2-amino-indole derivatives, adapted from established methodologies. This specific protocol details the general steps for producing 2-amino-N-butyl-1H-indole-3-carboxamide.

Materials:

-

Cyanoacetamide

-

Dry N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Fluoronitrobenzene

-

1.0 N Hydrochloric acid (HCl)

-

Iron(III) chloride (FeCl₃)

-

Zinc dust

Procedure:

-

Initial Reaction Setup:

-

To a 50 mL flask equipped with a stir bar, add cyanoacetamide (1.0 equivalent) dissolved in dry DMF (to a concentration of 0.5 M).

-

Carefully add sodium hydride (2.2 equivalents) to the solution.

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

After 10 minutes of stirring, add 2-fluoronitrobenzene (1.0 equivalent) to the reaction mixture.

-

Continue to stir the mixture at room temperature for 1 hour. The solution will typically develop a deep purple color, indicating the formation of the intermediate.

-

-

Reductive Cyclization:

-

Quench the reaction by adding 1.0 N HCl (2.0 equivalents).

-

Sequentially add FeCl₃ (3.0 equivalents) and zinc dust (10.0 equivalents) to the flask.

-

Heat the reaction mixture to 100°C for 1 hour to facilitate the reduction of the nitro group and subsequent cyclization to form the indole ring.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product can then be extracted using an appropriate organic solvent and purified using standard techniques such as column chromatography to yield the final 2-amino-indole-3-carboxamide product.

-

This protocol provides a foundational method that can be adapted for the synthesis of various substituted indole compounds, including intermediates like this compound, by selecting the appropriate starting materials.

References

An In-depth Technical Guide to the Solubility Profile of 1-Boc-6-Amino-2,3-dihydroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Boc-6-amino-2,3-dihydroindole, also known as tert-butyl 6-aminoindoline-1-carboxylate, is a valuable intermediate in the synthesis of various active pharmaceutical ingredients and bioactive molecules.[1][2] Its utility in drug discovery, particularly in the fields of oncology and neurology, makes a thorough understanding of its physicochemical properties, such as solubility, essential for its effective application in synthetic chemistry and formulation development.[1] The tert-butyl protecting group is noted to enhance its solubility and bioavailability, making it a preferred choice in many synthetic routes.[1] This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound in common laboratory solvents, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document serves as a foundational resource for researchers to establish such a profile.

Predicted Solubility Characteristics

Based on its chemical structure, which includes a polar amino group and a nonpolar Boc-protecting group on an indoline (B122111) scaffold, this compound is expected to exhibit a varied solubility profile. The presence of the amino group suggests potential solubility in acidic aqueous solutions through salt formation. The bulky, nonpolar tert-butyl group, however, will likely confer good solubility in a range of organic solvents.

Quantitative Solubility Data

A systematic study of the solubility of this compound across a spectrum of common laboratory solvents is crucial for its application in process chemistry and formulation. The following table provides a template for the presentation of such experimentally determined data.

| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | Protic, Polar | 10.2 | 25 | ||

| Methanol | Protic, Polar | 5.1 | 25 | ||

| Ethanol | Protic, Polar | 4.3 | 25 | ||

| Isopropanol | Protic, Polar | 3.9 | 25 | ||

| Acetonitrile | Aprotic, Polar | 5.8 | 25 | ||

| Acetone | Aprotic, Polar | 5.1 | 25 | ||

| Dichloromethane (DCM) | Aprotic, Nonpolar | 3.1 | 25 | ||

| Ethyl Acetate | Aprotic, Nonpolar | 4.4 | 25 | ||

| Tetrahydrofuran (THF) | Aprotic, Nonpolar | 4.0 | 25 | ||

| Toluene | Aprotic, Nonpolar | 2.4 | 25 | ||

| Hexane | Aprotic, Nonpolar | 0.1 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | 25 | ||

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 6.4 | 25 | ||

| 5% Hydrochloric Acid | Aqueous Acid | - | 25 | ||

| 5% Sodium Hydroxide | Aqueous Base | - | 25 |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound like this compound.

3.1. Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[3]

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[3]

-

Continue to stir or shake the mixture for 60 seconds.[4]

-

Observe the sample to determine if it is soluble (dissolves completely), partially soluble, or insoluble (none of it dissolves).[4][5]

-

For aqueous solutions, the pH can be tested with litmus (B1172312) paper to identify acidic or basic properties of the solute.[6]

-

3.2. Quantitative Solubility Determination (Crystal Equilibrium Method)

This method provides a more precise measure of solubility at a given temperature.

-

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Evaporate the solvent from the aliquot to dryness under reduced pressure.

-

Weigh the remaining solid residue.

-

Calculate the solubility in grams per 100 mL or other appropriate units.

-

Workflow for Solubility Profiling

The following diagram illustrates a logical workflow for the comprehensive solubility assessment of this compound.

Caption: Workflow for solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, its chemical structure suggests a versatile solubility profile. The experimental protocols and workflow detailed in this guide provide a robust framework for researchers to systematically determine and tabulate this critical data. A comprehensive understanding of its solubility will undoubtedly facilitate its broader application in synthetic chemistry and accelerate the development of novel therapeutics.

References

Spectral Data and Characterization of 1-Boc-6-Amino-2,3-dihydroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 1-Boc-6-amino-2,3-dihydroindole, a key intermediate in various pharmaceutical and chemical research applications. Due to the limited availability of published spectral data for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the analysis of structurally similar compounds. Furthermore, this guide outlines detailed experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of 2,3-dihydroindole, 6-amino-2,3-dihydroindole, and N-Boc protected aromatic amines.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.0 | d | 1H | Ar-H (H4) |

| ~6.3 - 6.1 | dd | 1H | Ar-H (H5) |

| ~6.2 | d | 1H | Ar-H (H7) |

| ~3.9 - 3.8 | t | 2H | N-CH₂ (H2) |

| ~3.0 - 2.9 | t | 2H | C-CH₂ (H3) |

| ~3.7 | br s | 2H | NH₂ |

| 1.51 | s | 9H | C(CH₃)₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are expected to be in the range of 7-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling in the aromatic region, and 7-8 Hz for the aliphatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C=O (Boc) |

| ~145 | C6 |

| ~140 | C7a |

| ~128 | C4 |

| ~122 | C3a |

| ~115 | C5 |

| ~108 | C7 |

| ~80 | C(CH₃)₃ |

| ~48 | C2 |

| ~29 | C3 |

| 28.4 | C(CH₃)₃ |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2975 - 2850 | Medium to Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (Boc urethane) |

| 1620 - 1580 | Medium | N-H bend (primary amine) and C=C stretch (aromatic) |

| 1480 - 1450 | Medium | C-H bend (aliphatic) |

| 1365 | Medium | C-H bend (tert-butyl) |

| 1250 - 1150 | Strong | C-N stretch (aromatic and urethane) |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 248.15 | [M]⁺ (Molecular Ion) |

| 192.13 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 148.09 | [M - Boc]⁺ |

| 133.08 | [M - Boc - NH]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

This procedure describes the N-Boc protection of 6-amino-2,3-dihydroindole.

Materials:

-

6-Amino-2,3-dihydroindole

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

-

Dissolve 6-amino-2,3-dihydroindole (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (e.g., triethylamine, 1.2 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, or as needed to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply Fourier transformation.

-

Phase the spectrum manually.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Perform baseline correction.

-

Integrate all signals.

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be needed for quantitative analysis).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Processing:

-

Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz).

-

Phase the spectrum.

-

Reference the spectrum to the solvent peak.

-

Perform baseline correction.

-

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The method of introduction will depend on the ionization technique used (e.g., direct infusion for ESI, or deposition on a target for MALDI).

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 50 to 500.

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Solvent Flow Rate: 5-20 µL/min (for direct infusion).

-

Capillary Voltage: 3-5 kV.

-

Drying Gas: Nitrogen, at a temperature and flow rate optimized for the instrument.

-

Mass Analyzer: Quadrupole, Ion Trap, or TOF.

-

Mass Range: Scan from m/z 100 to 500.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the expected spectral characteristics and the necessary experimental procedures for working with this compound. Researchers can use this information to facilitate the identification and characterization of this important chemical intermediate.

References

The Multifaceted Biological Potential of 1-Boc-6-Amino-2,3-dihydroindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-6-amino-2,3-dihydroindole scaffold, also known as tert-butyl 6-aminoindoline-1-carboxylate, is a versatile building block in medicinal chemistry. Its unique structural features, including a protected aniline (B41778) nitrogen and a reactive amino group on the benzene (B151609) ring, provide a fertile ground for the synthesis of a diverse array of derivatives. This technical guide delves into the potential biological activities of these derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the underlying biological pathways and experimental workflows. The inherent reactivity of the 6-amino group allows for its incorporation into various pharmacologically active molecules, making this scaffold a subject of significant interest in the pursuit of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Anticancer Activity: Targeting Apoptosis and Cell Division

Derivatives of the 6-aminoindole (B160974) core have demonstrated significant potential as anticancer agents, primarily through the modulation of key proteins involved in apoptosis and cell cycle regulation.

Inhibition of Bcl-2 Family Proteins

A prominent mechanism of action for indole-based anticancer agents is the inhibition of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Overexpression of Bcl-2 is a hallmark of many cancers, allowing malignant cells to evade programmed cell death. A series of novel indole-based compounds have been designed and synthesized to specifically inhibit Bcl-2.[1][2] These compounds have shown potent inhibitory activity against cancer cell lines that express high levels of Bcl-2, such as breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines, with activity observed at sub-micromolar concentrations.[1]

One notable derivative, referred to as U2 in a recent study, exhibited a half-maximal inhibitory concentration (IC50) of 1.2 µM in a Bcl-2 binding assay.[1] This compound was also found to induce apoptosis and cause cell cycle arrest at the G1/S phase.[1] The safety profile of such compounds is also a critical aspect of their development, and promisingly, some have shown significantly lower toxicity towards normal human cells compared to cancer cells.[1]

Table 1: Anticancer Activity of Indole-Based Bcl-2 Inhibitors

| Compound ID | Target | Assay Type | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| U2 | Bcl-2 | ELISA Binding Assay | 1.2 ± 0.02 | MCF-7 (Breast) | 0.83 | [1] |

| MDA-MB-231 (Breast) | 1.5 | [1] | ||||

| A549 (Lung) | 0.73 | [1] | ||||

| U3 | Bcl-2 | ELISA Binding Assay | 11.10 ± 0.07 | MCF-7 (Breast) | 1.2 | [1] |

| MDA-MB-231 (Breast) | 2.3 | [1] | ||||

| A549 (Lung) | 1.8 | [1] | ||||

| Gossypol (Control) | Bcl-2 | ELISA Binding Assay | 0.62 ± 0.01 | MCF-7 (Breast) | 4.43 | [1] |

Inhibition of Tubulin Polymerization

Another crucial target for anticancer drug development is the microtubule network, which is essential for cell division. A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

One such derivative, compound 3g , demonstrated broad-spectrum antiproliferative activity across multiple cancer cell lines with IC50 values ranging from sub-micromolar to low micromolar concentrations. In vivo studies with this compound showed significant tumor growth inhibition with no apparent systemic toxicity.

Table 2: Antiproliferative Activity of a 6-Substituted Indole Derivative (3g) as a Tubulin Polymerization Inhibitor

| Cancer Cell Line | Tissue Origin | IC50 (µM) |

| MCF-7 | Human Breast Adenocarcinoma | 2.94 ± 0.56 |

| MDA-MB-231 | Human Triple-Negative Breast Cancer | 1.61 ± 0.004 |

| A549 | Human Non-Small Cell Lung Cancer | 6.30 ± 0.30 |

| HeLa | Human Cervical Cancer | 6.10 ± 0.31 |

| A375 | Human Melanoma | 0.57 ± 0.01 |

| B16-F10 | Murine Melanoma | 1.69 ± 0.41 |

Neuroprotective and Anti-inflammatory Activities

The 2,3-dihydroindole (indoline) core is a key feature in molecules with neuroprotective and antioxidant properties. This makes derivatives of this compound promising candidates for the development of treatments for neurodegenerative diseases and inflammatory conditions.

Potential as Melatonin (B1676174) Analogues and Neuroprotective Agents

2,3-Dihydroindoles are being explored for the synthesis of new analogues of melatonin, a neurohormone with well-established neuroprotective and antioxidant effects. The structural modifications enabled by the 6-aminoindoline scaffold could lead to compounds with enhanced affinity for melatonin receptors and improved therapeutic properties. Furthermore, indole-based compounds have been shown to possess neuroprotective potential through their antioxidant properties and their ability to promote the disaggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.

Anti-inflammatory Properties

Indole derivatives have a long history as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Studies on various aminoindole derivatives have demonstrated their potential to inhibit inflammation in animal models. For instance, some 5-aminoindazole (B92378) derivatives, which share structural similarities with 6-aminoindoles, have shown significant inhibition of COX-2 with IC50 values in the low micromolar range.

Table 3: Anti-inflammatory Activity of Amino-substituted Indazole Derivatives

| Compound | Target | Assay Type | IC50 (µM) |

| 5-Aminoindazole | COX-2 | In vitro enzyme assay | 12.32 |

| TNF-α | In vitro cytokine release assay | 230.19 | |

| 6-Nitroindazole | COX-2 | In vitro enzyme assay | 19.22 |

| Celecoxib (Control) | COX-2 | In vitro enzyme assay | 5.10 |

| Dexamethasone (Control) | TNF-α | In vitro cytokine release assay | 31.67 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Bcl-2 ELISA Binding Assay

This enzyme-linked immunosorbent assay is designed to quantify the binding affinity of test compounds to the Bcl-2 protein.

Materials:

-

Recombinant human Bcl-2 protein

-

Biotinylated BH3 peptide (e.g., from Bim or Bad)

-

96-well microplates coated with a specific anti-Bcl-2 antibody

-

Test compounds (derivatives of this compound)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with an anti-Bcl-2 antibody and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

-

Bcl-2 Binding: Add recombinant Bcl-2 protein to the wells and incubate for 2 hours at room temperature to allow binding to the capture antibody. Wash the wells to remove unbound protein.

-

Competitive Binding: Prepare serial dilutions of the test compounds. Add the test compounds to the wells, followed by the addition of a fixed concentration of biotinylated BH3 peptide. Incubate for 2-3 hours at room temperature to allow for competitive binding to Bcl-2.

-

Detection: Wash the wells and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature. The conjugate will bind to the biotinylated peptide that is bound to Bcl-2.

-

Substrate Addition: After another wash step, add the TMB substrate. The HRP enzyme will catalyze a color change, which is inversely proportional to the binding of the test compound.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of tubulin into microtubules by monitoring changes in turbidity.

Materials:

-

Purified tubulin protein (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol (as a polymerization enhancer)

-

Test compounds (derivatives of this compound)

-

Positive controls (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer)

-

Vehicle control (e.g., DMSO)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation: Prepare solutions of the test compounds and controls in the polymerization buffer. Keep all reagents on ice.

-

Reaction Mixture: In a pre-chilled 96-well plate, mix the tubulin protein with GTP and the test compound or vehicle control.

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate tubulin polymerization.

-

Data Acquisition: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60-90 minutes). An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance versus time for each concentration of the test compound. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition or promotion of polymerization relative to the vehicle control. Determine the IC50 or EC50 value by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental procedures can greatly aid in understanding the mechanisms of action and the drug discovery process.

Caption: Bcl-2 mediated apoptosis pathway and the inhibitory action of 6-aminoindole derivatives.

References

Literature review on the synthesis of 6-aminoindoles

An In-Depth Technical Guide to the Synthesis of 6-Aminoindoles

Introduction

The 6-aminoindole (B160974) scaffold is a privileged structure in medicinal chemistry and drug development, serving as a crucial building block for a wide array of biologically active compounds. Its derivatives are integral to the development of therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] The strategic placement of the amino group at the C6 position of the indole (B1671886) ring allows for diverse functionalization, making it a valuable intermediate in organic synthesis and the creation of novel pharmaceuticals.[1] This guide provides a comprehensive literature review of the primary synthetic strategies for obtaining 6-aminoindoles, focusing on detailed experimental protocols, comparative data, and the underlying chemical pathways.

Core Synthetic Strategies

The synthesis of 6-aminoindoles is predominantly achieved through two major pathways: the functionalization of a pre-formed indole core, most commonly via nitration and subsequent reduction, and the construction of the indole ring from acyclic precursors already bearing the required nitrogen functionality or its precursor.

Synthesis via Nitration of Indole and Subsequent Reduction

A traditional and widely employed method involves the initial nitration of the indole ring to form 6-nitroindole (B147325), followed by the reduction of the nitro group to the desired amine. The regioselectivity of nitration can be challenging, often yielding a mixture of isomers, but specific conditions can favor the formation of the 6-nitro derivative.

Caption: General workflow for the synthesis of 6-aminoindole via a two-step nitration and reduction sequence.

Step 1: Synthesis of 6-Nitroindole

A general method for accessing 6-nitroindoles involves the reaction of 2,4-dinitrotoluene (B133949) with aldehydes. This approach provides a versatile route to 2-substituted 6-nitroindoles.[2]

-

Protocol: To a solution of 2,4-dinitrotoluene and an appropriate aldehyde in a suitable solvent, a base such as potassium tert-butoxide is added. The reaction mixture is stirred at room temperature, leading to the formation of the corresponding 2-substituted 6-nitroindole.[2][3]

Step 2: Reduction of 6-Nitroindole to 6-Aminoindole

The reduction of the nitro group is a critical step and can be accomplished using various reagents and catalytic systems. The choice of method often depends on the tolerance of other functional groups present in the molecule.

-

Protocol 1: Catalytic Hydrogenation A solution of the 6-nitroindole derivative in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is subjected to a hydrogen atmosphere in the presence of a catalyst, typically Palladium on carbon (Pd/C). The reaction is monitored until the starting material is consumed, after which the catalyst is filtered off, and the solvent is evaporated to yield the 6-aminoindole.[4][5]

-

Protocol 2: Metal-Mediated Reduction Reagents such as Tin(II) chloride (SnCl₂·H₂O) in ethanol or Zinc (Zn) powder in acetic acid can be used for the chemical reduction of the nitro group. The 6-nitroindole is dissolved in the appropriate solvent, and the reducing agent is added portionwise. The reaction is typically stirred at room temperature or with gentle heating.[5][6]

| Reductant/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| H₂, Pd/C | Ethanol | Room Temp. | 4 days | 83 | [4] |

| SnCl₂·H₂O | Ethanol | Reflux | 2-4 h | Good | [6] |

| Zn, Acetic Acid | Acetic Acid | Room Temp. | 1-3 h | Good | [6] |

| Au/Fe₂O₃, H₂ | Toluene | 60-120 °C | 1-2 h | 81 | [2] |

| B₂pin₂, KOtBu | Isopropanol | Room Temp. | 1 h | Very Good | [5] |

Synthesis via Cyclization Strategies

Constructing the indole ring from acyclic precursors is a powerful strategy that often allows for greater control over the final substitution pattern. Several named reactions and novel methods can be adapted or have been specifically developed for the synthesis of 6-aminoindoles.

A novel approach involves the reaction of specific cyclohexadienone substrates with amines to form 6-aminoindoles, particularly when aryl ketones are used in the reaction mixture. The proposed mechanism involves an aza-Michael addition of an in-situ generated enamine.[7]

Caption: Proposed mechanism for the synthesis of 6-aminoindoles from cyclohexadienones.[7]

-

Representative Procedure: To a solution of the carboxymethyl cyclohexadienone substrate (1 equiv) and an aryl ketone in dichloromethane, a primary amine (2.2 equiv) is added at room temperature. A catalytic amount of a Lewis acid, such as Rhenium(VII) oxide (Re₂O₇, 5 mol%), is then added. The reaction mixture is stirred at ambient temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired 6-aminoindole.[7]

| Substrate (Cyclohexadienone) | Amine | Lewis Acid | Yield (%) | Reference |

| Substrate 1 | Aniline | Re₂O₇ | Good | [7] |

| Substrate 1 | Benzylamine | Re₂O₇ | Good | [7] |

| Substrate 1 | p-Toluidine | Re₂O₇ | Good | [7] |

Synthesis via Transition Metal-Catalyzed C-H Functionalization

Modern synthetic organic chemistry has seen a surge in methods utilizing transition metal catalysis for direct C-H bond functionalization. While direct C-H amination at the C6 position of indole is challenging, related C-C bond-forming reactions pave the way for subsequent conversion to the amino group. These methods offer high regioselectivity and atom economy.

Directing groups are often employed to achieve selectivity at the C6 position. For instance, N-pyrimidinyl indoles with an ancillary ester directing group at the C3 position have been used for Ruthenium(II)-catalyzed C6 alkylation.[8] Similarly, a Cu-catalyzed direct arylation at C6 has been achieved using an N–P(O)tBu₂ directing group.[9] While these methods do not directly yield 6-aminoindoles, the installed functional groups can potentially be converted to an amino group through multi-step sequences.

Caption: Simplified catalytic cycle for Cu-catalyzed C6-arylation of indoles.[9]

-

Ruthenium-Catalyzed C6-Alkylation: In a typical procedure, the N-pyrimidinyl-3-ester-indole substrate, an alkylating agent, a Ruthenium(II) catalyst, and a suitable additive are combined in a solvent under an inert atmosphere. The reaction is heated for a specified time, cooled, and then subjected to workup and purification by chromatography to yield the C6-alkylated product.[8] This product would require further synthetic steps to be converted into a 6-aminoindole.

Conclusion

The synthesis of 6-aminoindoles remains an area of active research, driven by their significance in medicinal chemistry. Traditional methods based on the nitration and reduction of the indole core are reliable and frequently used. However, modern approaches focusing on novel cyclization reactions and the long-term potential of direct C-H functionalization are providing more efficient, selective, and versatile routes to these valuable compounds. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. The continued development of catalytic systems and innovative reaction pathways will undoubtedly expand the synthetic toolbox for accessing this important class of molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 1-Boc-6-Amino-2,3-dihydroindole

Audience: Researchers, Scientists, and Drug Development Professionals Compound: 1-Boc-6-Amino-2,3-dihydroindole Synonyms: tert-Butyl 6-aminoindoline-1-carboxylate CAS Number: 174996-72-2

This document provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for this compound, a key intermediate compound used in pharmaceutical research and development.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

While a specific, comprehensive toxicological profile for this compound is not fully established, data from structurally similar Boc-protected amines and indole (B1671886) derivatives suggest that it should be handled with care. Potential hazards are extrapolated from safety data for analogous compounds.

Potential Health Effects:

-

Skin Contact: May cause skin irritation. May be harmful if absorbed through the skin.[2]

-

Ingestion: May be harmful if swallowed.[2]

Table 1: GHS Hazard Classification (Anticipated)

Note: This classification is based on data from similar chemical structures and should be treated as precautionary.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Harmful) | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Irritation | Category 2A (Irritant) | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation[2][3][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₂ | N/A |

| Molecular Weight | 234.30 g/mol | N/A |

| Appearance | White to pale yellow solid/crystalline powder | [5] |

| Purity | ≥ 98% (Typical) | [5] |

| Solubility | No data available; likely soluble in organic solvents like DCM, MeOH. | N/A |

| Melting Point | No data available. | N/A |

| Storage Temperature | Refrigerate at 2-8°C | [5] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risk and maintaining compound integrity.

Engineering Controls

-

All handling of solid powder and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or face shield. | Protects against dust particles and splashes.[9] |

| Hand | Nitrile or other chemically resistant gloves. | Prevents skin contact.[9] |

| Body | Full-coverage lab coat. | Prevents contamination of personal clothing.[9] |

| Respiratory | Use a NIOSH/MSHA-approved respirator if dust is generated and ventilation is inadequate. | Prevents inhalation of airborne powder.[3][9] |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][10]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8]

-

Keep refrigerated at the recommended temperature of 2-8°C.[5]

-

Store away from incompatible materials, particularly strong acids and oxidizing agents.[7]

-

The storage area may need to be locked or otherwise secured.[8][10]

Experimental Workflow: General Laboratory Handling

The following diagram outlines the standard workflow for handling this compound in a research setting.

Caption: Standard workflow for handling this compound.

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Table 4: First Aid Measures

| Exposure Route | Protocol |

| Inhalation | 1. Remove the individual to fresh air.[2][8]2. If breathing is difficult, provide oxygen.[2]3. If not breathing, give artificial respiration, avoiding mouth-to-mouth methods.[2]4. Seek immediate medical attention.[7] |

| Skin Contact | 1. Immediately remove all contaminated clothing.2. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][8]3. If skin irritation persists, seek medical attention.[8] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2]2. Remove contact lenses if present and easy to do so. Continue rinsing.[2][8]3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting.[2]2. Rinse the mouth thoroughly with water.[10]3. If the person is conscious, have them drink plenty of water.[8]4. Seek immediate medical attention.[3] |

Spill & Leak Procedures

-

Small Spill: Use appropriate tools to carefully sweep or scoop up the spilled solid into a designated waste container. Avoid generating dust.[9]

-

Large Spill: Evacuate non-essential personnel from the area.[3] Wear full PPE, including respiratory protection.[9] Contain the spill and then collect the material into a suitable container for disposal. Prevent the material from entering drains or waterways.

-

Post-Cleanup: Thoroughly clean and decontaminate the spill area.

Emergency Workflow: Chemical Spill Response

Caption: Decision workflow for responding to a chemical spill.

Stability and Reactivity

This section details the chemical stability of the compound and materials to avoid.

-

Chemical Stability: The compound is stable under recommended storage conditions. The Boc (tert-butyloxycarbonyl) protecting group is generally stable towards most bases and nucleophiles.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

-

Hazardous Reactions: The Boc group is labile and can be cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid).[12][13] This deprotection reaction generates a tert-butyl cation, which can potentially alkylate other nucleophilic sites on the substrate or in the reaction mixture, leading to by-products.[11][14]

-

Hazardous Decomposition Products: Upon thermal decomposition, the compound may release irritating and toxic gases and vapors, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

Logical Diagram: Acid-Catalyzed Deprotection

This diagram illustrates the primary chemical reactivity concern for this compound.

Caption: Reactivity profile showing acid-labile nature of the Boc group.

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with federal, state, and local environmental regulations.

-

Waste Material: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] Do not allow the product to enter drains.[15]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product. Leave chemicals in their original containers and do not mix with other waste.[3]

References

- 1. This compound | Artepal [artepal.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. capotchem.cn [capotchem.cn]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 1-Boc-6-Amino-2,3-dihydroindole: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-6-Amino-2,3-dihydroindole, a key building block in the synthesis of pharmacologically active compounds. This document details its commercial availability from various suppliers, provides representative experimental protocols for its synthesis and purification, and illustrates its application in the development of kinase inhibitors.

Commercial Availability and Supplier Specifications

This compound, also known as tert-Butyl 6-aminoindoline-1-carboxylate, is readily available from a range of commercial suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of representative suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 129488-00-2 | C₁₃H₁₈N₂O₂ | 234.30 | ≥98% | 100mg, 1g |

| Chem-Impex | 6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | 129488-00-2 | C₁₃H₁₈N₂O₂ | 234.30 | ≥95% (NMR) | 250mg, 1g, 5g |

| Artepal | This compound | 129488-00-2 | C₁₃H₁₈N₂O₂ | 234.30 | Not Specified | Not Specified |

| LookChem | Tert-butyl 6-aminoindole-1-carboxylate | 219508-62-0 | C₁₃H₁₆N₂O₂ | 232.28 | 85.0-99.8% | Custom |

| Cenmed | tert-Butyl 6-amino-1H-indole-1-carboxylate | 219508-62-0 | C₁₃H₁₆N₂O₂ | 232.28 | 98% | 5g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 129488-00-2 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 234.30 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Storage Temperature | 0-8 °C | [1] |

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are often proprietary, the following sections provide representative methodologies based on established chemical literature for the synthesis of structurally similar compounds. These protocols are intended to serve as a guide for researchers in the field.

Synthesis of this compound from 6-Nitroindoline (B33760)

This two-step process involves the protection of the indoline (B122111) nitrogen with a Boc group, followed by the reduction of the nitro group to an amine.

Step 1: N-Boc Protection of 6-Nitroindoline

Objective: To protect the secondary amine of 6-nitroindoline with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

6-Nitroindoline

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for elution

Procedure:

-

Dissolve 6-nitroindoline (1 equivalent) in DCM or THF in a round-bottom flask.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-